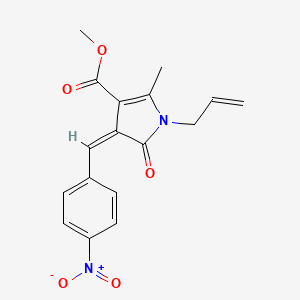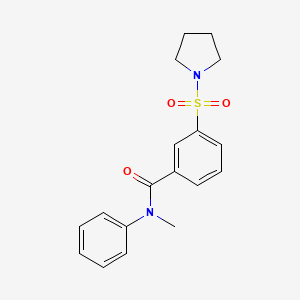![molecular formula C22H21BrN2O4S B4819164 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide](/img/structure/B4819164.png)
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide
Übersicht
Beschreibung
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor that targets bromodomain-containing proteins. These proteins are involved in epigenetic regulation and have been implicated in various diseases, including cancer and inflammation. BRD0705 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.
Wirkmechanismus
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide binds to the acetyl-lysine recognition pocket of bromodomain-containing proteins, preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional co-activators and the subsequent activation of gene expression. The specific mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide may vary depending on the target bromodomain-containing protein, as different members of this family have distinct functions and binding partners.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including those derived from acute myeloid leukemia, multiple myeloma, and lung cancer. It has also been shown to reduce inflammation in models of rheumatoid arthritis and asthma. The biochemical and physiological effects of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide are likely to be complex and depend on the specific context of its use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide is its selectivity for bromodomain-containing proteins, which allows for more precise modulation of gene expression compared to non-specific inhibitors. It also has good pharmacokinetic properties, including oral bioavailability and a long half-life. However, like many small molecule inhibitors, it may have off-target effects and require careful optimization of dosing and administration regimens.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide. One area of interest is its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of bromodomain-containing proteins, which could have improved therapeutic potential. Finally, the use of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide as a tool for studying epigenetic regulation and gene expression in various biological contexts could lead to new insights into disease mechanisms and potential therapeutic targets.
Wissenschaftliche Forschungsanwendungen
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide has been shown to selectively inhibit the activity of bromodomain-containing proteins, particularly those belonging to the BET (bromodomain and extra-terminal) family. These proteins are involved in the regulation of gene expression through the recognition of acetylated lysine residues on histones. By inhibiting their activity, N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide can modulate the expression of genes involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-bromo-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-25(15-16-6-4-3-5-7-16)30(27,28)19-11-9-18(10-12-19)24-22(26)17-8-13-21(29-2)20(23)14-17/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWNVPRBCLWIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4819086.png)



![N-[4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4819129.png)


![methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4819146.png)

![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4819152.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4819155.png)

![1-[(2,6-difluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4819170.png)
